Cas no 2228470-84-4 (1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one)

1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one
- EN300-1807782
- SCHEMBL23258484
- 2228470-84-4
-
- インチ: 1S/C9H8O4/c1-2-6(10)5-3-4-7(11)9(13)8(5)12/h2-4,11-13H,1H2
- InChIKey: NCXJWOOBAAJSID-UHFFFAOYSA-N
- ほほえんだ: OC1C(=C(C=CC=1C(C=C)=O)O)O
計算された属性
- せいみつぶんしりょう: 180.04225873g/mol
- どういたいしつりょう: 180.04225873g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807782-10.0g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 10g |
$4852.0 | 2023-05-26 | ||
Enamine | EN300-1807782-0.1g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 0.1g |
$993.0 | 2023-09-19 | ||
Enamine | EN300-1807782-0.25g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 0.25g |
$1038.0 | 2023-09-19 | ||
Enamine | EN300-1807782-1.0g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 1g |
$1129.0 | 2023-05-26 | ||
Enamine | EN300-1807782-5.0g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 5g |
$3273.0 | 2023-05-26 | ||
Enamine | EN300-1807782-5g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 5g |
$3273.0 | 2023-09-19 | ||
Enamine | EN300-1807782-10g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 10g |
$4852.0 | 2023-09-19 | ||
Enamine | EN300-1807782-0.05g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 0.05g |
$948.0 | 2023-09-19 | ||
Enamine | EN300-1807782-0.5g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 0.5g |
$1084.0 | 2023-09-19 | ||
Enamine | EN300-1807782-2.5g |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one |
2228470-84-4 | 2.5g |
$2211.0 | 2023-09-19 |
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one 関連文献
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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5. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-oneに関する追加情報
Introduction to 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one (CAS No. 2228470-84-4)
1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one, identified by the chemical abstracts service number 2228470-84-4, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a conjugated system of a phenolic ring and an α,β-unsaturated carbonyl group, exhibits a unique structural and electronic configuration that makes it a valuable candidate for various biological and chemical applications. The presence of multiple hydroxyl groups on the aromatic ring enhances its reactivity and potential interactions with biological targets, positioning it as a promising scaffold for drug discovery and material science innovations.
The structural motif of 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one is reminiscent of natural products found in plants and microorganisms, which have long been a rich source of bioactive compounds. The compound’s ability to participate in hydrogen bonding due to its hydroxyl moieties and its capacity to engage in π-stacking interactions with other biomolecules make it an attractive candidate for designing molecules with specific biological activities. Recent advances in computational chemistry have enabled the systematic exploration of such scaffolds, allowing researchers to predict and optimize their properties for targeted applications.
In the context of modern drug development, 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one has garnered attention for its potential role in modulating enzymatic pathways and receptor binding. Studies have suggested that this compound may interact with proteins involved in inflammatory responses and oxidative stress management. The hydroxyl groups on the phenolic ring can serve as hydrogen bond donors or acceptors, facilitating interactions with key residues in target proteins. This characteristic has been exploited in the design of inhibitors for enzymes such as lipoxygenases and cyclooxygenases, which are implicated in various pathological conditions.
Moreover, the α,β-unsaturated carbonyl group in 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one is a versatile functional handle that can undergo further derivatization to enhance specific biological activities. For instance, Michael addition reactions with nucleophiles can be employed to extend the molecular framework or introduce new pharmacophores. Such modifications have been instrumental in developing novel analogs with improved pharmacokinetic profiles or enhanced binding affinity to therapeutic targets. The compound’s dual functionality—aromaticity and electrophilicity—makes it a versatile building block for medicinal chemists.
Recent research has also highlighted the potential of 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one in materials science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand or chelator in catalytic systems. The compound’s aromaticity and conjugation also make it suitable for applications in organic electronics, where such molecules can contribute to the development of light-emitting diodes (LEDs) or photovoltaic cells. The electron-rich nature of the phenolic ring allows for efficient charge transport, which is critical for optimizing device performance.
The synthesis of 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one presents an interesting challenge due to the need to introduce multiple hydroxyl groups at specific positions on the aromatic ring while maintaining regioselectivity. Traditional synthetic routes often involve multi-step sequences that require careful control over reaction conditions to avoid unwanted side products. However, recent advances in green chemistry have introduced more sustainable methodologies for constructing such complex molecules. For example, biocatalytic approaches using engineered enzymes have shown promise in achieving high selectivity under mild conditions.
From a computational perspective, virtual screening techniques have been increasingly employed to identify potential derivatives of 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one with enhanced biological activity. Molecular docking studies have revealed that small modifications around the core scaffold can significantly alter binding affinities and selectivity profiles. These computational tools are essential for guiding experimental efforts and reducing the time required to develop lead compounds for further optimization.
The pharmacological potential of 1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one extends beyond its role as an intermediate in drug synthesis. Preliminary studies suggest that this compound may exhibit antioxidant properties due to its ability to scavenge reactive oxygen species (ROS). The hydroxyl groups on the phenolic ring can donate electrons effectively through redox reactions, thereby protecting cells from oxidative damage caused by environmental stressors or pathological processes.
In conclusion, 1-(2 3 4 -trihydroxyphenyl ) prop - 2 - en - 1 - one ( CAS No . 2228470 -84 - 4 ) represents a fascinating molecule with broad applicability across pharmaceuticals , materials science , and biochemistry . Its unique structural features , coupled with recent advancements in synthetic methodologies and computational biology , position it as a valuable scaffold for innovation . As research continues to uncover new functions and applications , this compound is poised to play an increasingly important role in addressing complex challenges in medicine and technology .
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